molecular formula C10H8 B13809948 1-Ethynyl-5-prop-2-ynylidenecyclopentene

1-Ethynyl-5-prop-2-ynylidenecyclopentene

Cat. No.: B13809948
M. Wt: 128.17 g/mol
InChI Key: WKRPFGBSJYRAAR-UHFFFAOYSA-N
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Description

1-Ethynyl-5-prop-2-ynylidenecyclopentene is an organic compound with the molecular formula C10H8 It is a cyclopentene derivative characterized by the presence of ethynyl and propynylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-5-prop-2-ynylidenecyclopentene can be achieved through palladium-catalyzed alkynylative [5 + 1] carboannulation of 1,3-diarylprop-2-yn-1-yl acetates with terminal alkynes. This method involves C–H functionalization and the use of copper-promoted palladium catalysts . The reaction conditions typically include the use of palladium acetate, copper iodide, and a suitable solvent such as dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-5-prop-2-ynylidenecyclopentene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may produce alkanes or alkenes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 1-Ethynyl-5-prop-2-ynylidenecyclopentene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modulate biological processes. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

1-Ethynyl-5-prop-2-ynylidenecyclopentene can be compared with other similar compounds, such as:

    Cyclopentene derivatives: Compounds with similar cyclopentene structures but different substituents.

    Alkynyl-substituted cyclopentenes: Compounds with alkynyl groups attached to the cyclopentene ring.

Similar Compounds

Properties

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

1-ethynyl-5-prop-2-ynylidenecyclopentene

InChI

InChI=1S/C10H8/c1-3-6-10-8-5-7-9(10)4-2/h1-2,6-7H,5,8H2

InChI Key

WKRPFGBSJYRAAR-UHFFFAOYSA-N

Canonical SMILES

C#CC=C1CCC=C1C#C

Origin of Product

United States

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